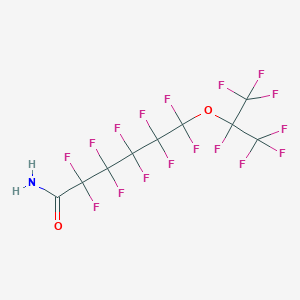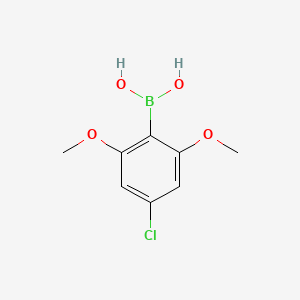![molecular formula C13H9FN2O2S B1388895 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1232807-82-7](/img/structure/B1388895.png)
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as 4-fluoro-3-benzylthiopyrimidine-2,4-dione, is a heterocyclic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a type of five-membered ring compound containing two nitrogen atoms. This compound has been studied for its potential in various areas of scientific research, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been used in a variety of scientific research applications. For example, the compound has been used as a starting material in the synthesis of other pyrimidine derivatives, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-sulfonamide. This compound has also been used as a building block for the synthesis of other heterocyclic compounds, such as 2-methyl-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione. In addition, the compound has been used as a starting material for the synthesis of other heterocyclic compounds, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione is not fully understood. However, it is believed that the compound interacts with certain proteins in the body, which can lead to a variety of effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, the compound has been found to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor.
Efectos Bioquímicos Y Fisiológicos
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory and analgesic effects in animal studies. In addition, the compound has been found to have neuroprotective effects in animal studies. Furthermore, the compound has also been found to have anticonvulsant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize, and can be produced in high yields and with good purity. In addition, the compound is relatively stable, and can be stored for long periods of time. However, the compound also has certain limitations. For example, the compound is not water soluble, which can limit its use in certain types of experiments. In addition, the compound is not very soluble in organic solvents, which can also limit its use in certain types of experiments.
Direcciones Futuras
The potential of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in scientific research is still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of the compound. In addition, further research is needed to develop new synthesis methods
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLXQVNJWIODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)


![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)






![Pyrazolo[1,5-b]pyridazine-3-carbaldehyde](/img/structure/B1388828.png)


